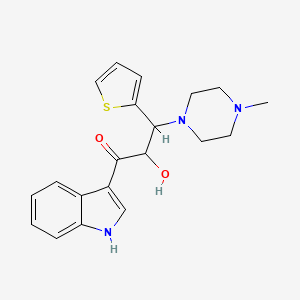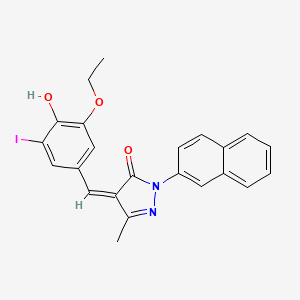![molecular formula C19H18N4O2 B6104299 N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide](/img/structure/B6104299.png)
N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide, also known as ABT-888, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair and ABT-888 works by inhibiting PARP activity, leading to the accumulation of DNA damage and ultimately, cell death. The purpose of
Mécanisme D'action
N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. When DNA is damaged, PARP enzymes are activated to repair the damage. However, in the presence of this compound, PARP activity is inhibited, leading to the accumulation of DNA damage and ultimately, cell death (5).
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have potential as a treatment for other diseases, such as sickle cell disease and neurodegenerative diseases. This compound has been shown to increase fetal hemoglobin levels in patients with sickle cell disease, which can improve symptoms and reduce the risk of complications (6). This compound has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's disease (7).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide is that it has been extensively studied in preclinical models of cancer, making it a well-established tool for cancer research. However, one limitation is that this compound has been shown to have limited efficacy as a monotherapy in clinical trials, and its use is typically limited to combination therapy with other DNA-damaging agents (8).
Orientations Futures
There are several potential future directions for N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide research. One area of interest is the development of more potent and selective PARP inhibitors, which may have improved efficacy and reduced toxicity compared to this compound (9). Another area of interest is the exploration of this compound as a treatment for other diseases, such as sickle cell disease and neurodegenerative diseases. Finally, there is ongoing research to better understand the mechanisms underlying the synergistic effects of this compound and other DNA-damaging agents in cancer therapy, which may lead to the development of more effective combination therapies (10).
Conclusion:
In conclusion, this compound is a small molecule inhibitor of PARP enzymes that has shown potential as a cancer therapy and as a treatment for other diseases. Its mechanism of action involves the inhibition of PARP activity, leading to the accumulation of DNA damage and ultimately, cell death. While this compound has some limitations as a monotherapy, it has been extensively studied in preclinical models of cancer and is a well-established tool for cancer research. There are several potential future directions for this compound research, including the development of more potent and selective PARP inhibitors, the exploration of this compound as a treatment for other diseases, and the better understanding of its synergistic effects in combination therapy with other DNA-damaging agents.
Méthodes De Synthèse
The synthesis of N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide involves several steps, including the preparation of 4-(1H-imidazol-1-ylmethyl)benzamide and N-(4-aminophenyl)acetamide, followed by a coupling reaction to form the final product. The synthesis of this compound has been described in detail in several publications (1, 2).
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide has been extensively studied for its potential as a cancer therapy. In particular, it has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, in preclinical models of cancer (3). This compound has also been shown to sensitize cancer cells to immune checkpoint inhibitors, which are a type of cancer immunotherapy that helps the immune system recognize and attack cancer cells (4).
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14(24)21-17-6-8-18(9-7-17)22-19(25)16-4-2-15(3-5-16)12-23-11-10-20-13-23/h2-11,13H,12H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFOOJDPHNDZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6104231.png)
![methyl (4-{1-[(2-furylmethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B6104239.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6104242.png)
![2-[4-[(5-methyl-2-furyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6104249.png)
![3-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6104252.png)
![3-(2-fluorophenyl)-5-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6104253.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B6104260.png)
![1,1'-[(4,6-dimethoxy-1,3-phenylene)disulfonyl]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B6104273.png)
![N-(2,6-dimethylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6104286.png)

![N-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B6104301.png)


![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6104330.png)